molecular formula C17H14O3S B12413022 Zaltoprofen-13C,d3

Zaltoprofen-13C,d3

Cat. No.: B12413022
M. Wt: 302.4 g/mol
InChI Key: MUXFZBHBYYYLTH-KQORAOOSSA-N
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Description

Zaltoprofen-13C,d3: is a labeled version of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications. Zaltoprofen itself is known for its potent anti-inflammatory and analgesic properties, primarily acting as a selective cyclooxygenase-2 (COX-2) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Zaltoprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the Zaltoprofen molecule. The general synthetic route for Zaltoprofen includes the use of 5-(1-propionyl)-2-thiophenyl phenylacetic acid as an initiator, followed by rearrangement, hydrolysis, and cyclization . The rearrangement step often involves illumination to heat, which enhances the reaction efficiency and yield.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be environmentally friendly and suitable for mass production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Zaltoprofen-13C,d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of Zaltoprofen S-oxide.

    Reduction: This reaction can convert this compound back to its parent compound.

    Substitution: This reaction can involve the replacement of functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions include Zaltoprofen S-oxide, 10-Hydroxyzaltoprofen, and other derivatives .

Scientific Research Applications

Zaltoprofen-13C,d3 is widely used in scientific research due to its labeled isotopes, which make it an excellent tracer for quantitation during drug development. Its applications include:

Mechanism of Action

Zaltoprofen-13C,d3 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, thereby providing anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

    Ibuprofen: Another NSAID with similar anti-inflammatory properties but less selective for COX-2.

    Diclofenac: A potent NSAID with a broader range of action but higher gastrointestinal side effects.

    Ketoprofen: Similar to Zaltoprofen but with different pharmacokinetic properties.

Uniqueness: Zaltoprofen-13C,d3 is unique due to its labeled isotopes, which provide enhanced capabilities for research and development. Its selective inhibition of COX-2 also makes it a preferred choice for studies focused on inflammation and pain without the gastrointestinal side effects commonly associated with other NSAIDs .

Properties

Molecular Formula

C17H14O3S

Molecular Weight

302.4 g/mol

IUPAC Name

3,3,3-trideuterio-2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)(313C)propanoic acid

InChI

InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/i1+1D3

InChI Key

MUXFZBHBYYYLTH-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O

Origin of Product

United States

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